Dithiouracil
CAS No.: 107686-58-8
Cat. No.: VC20741296
Molecular Formula: C4H4N2S2
Molecular Weight: 144.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 107686-58-8 |
---|---|
Molecular Formula | C4H4N2S2 |
Molecular Weight | 144.2 g/mol |
IUPAC Name | 1H-pyrimidine-2,4-dithione |
Standard InChI | InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) |
Standard InChI Key | ZEQIWKHCJWRNTH-UHFFFAOYSA-N |
Isomeric SMILES | C1=CN=C(N=C1S)S |
SMILES | C1=CNC(=S)NC1=S |
Canonical SMILES | C1=CN=C(N=C1S)S |
Property | Uracil | 2-Thiouracil | 4-Thiouracil | 2,4-Dithiouracil |
---|---|---|---|---|
Molecular Formula | C₄H₄N₂O₂ | C₄H₄N₂OS | C₄H₄N₂OS | C₄H₄N₂S₂ |
Structural Modification | - | S at position 2 | S at position 4 | S at positions 2 and 4 |
Tautomerism | Limited | Thione-enol forms | Thione-enol forms | Enhanced thione-enol forms |
Water Solubility | Moderate | Sparingly soluble | Limited | Presumed limited |
Acidic/Basic Character | Weak | Both acidic and basic | Both acidic and basic | Enhanced acidic and basic |
Photophysical and Photochemical Properties
One of the most significant aspects of thiouracil derivatives, including dithiouracil, is their unique photophysical and photochemical properties. Research comparing 2-thiouracil, 4-thiouracil, and 2,4-thiouracil has revealed important differences in their photochemical behavior .
4-Thiouracil has been found to absorb UVA light and form triplet states with a remarkably high quantum yield of 0.9 . Under anaerobic conditions, the reactive triplet undergoes cross-linking, leading to the formation of (5–4)/(6–4) pyrimidine–pyrimidone products . In the presence of oxygen (aerobic conditions), 4-thiouracil acts as an energy donor to produce singlet oxygen (¹O₂) through triplet-triplet energy transfer .
Comparative studies have indicated that 4-thiouracil exhibits higher yields of intersystem crossing, longer triplet lifetimes, and greater singlet oxygen production compared to 2-thiouracil, while 2-thiouracil shows a higher yield of phosphorescence . These differences are attributed to variations in the electronic structure and energy levels resulting from the positioning of the sulfur atom.
Table 2: Photochemical Properties of Thiouracil Derivatives
Property | 2-Thiouracil | 4-Thiouracil | 2,4-Dithiouracil |
---|---|---|---|
UVA Absorption | Present | Strong | Expected to be enhanced |
Triplet Formation Quantum Yield | Lower | 0.9 (high) | Likely high |
Intersystem Crossing Efficiency | Lower | Higher | Potentially highest |
Singlet Oxygen Production | Lower | Higher | Likely enhanced |
Phosphorescence Yield | Higher | Lower | Not fully characterized |
Triplet Lifetime | Shorter | Longer | Likely extended |
The presence of two sulfur atoms in dithiouracil is expected to significantly influence its photophysical properties, potentially enhancing its ability to generate reactive oxygen species under appropriate conditions. This makes dithiouracil an interesting candidate for applications in photodynamic therapy and other light-activated processes .
Compound | CDK2 Protein Kinase (IC₅₀ in μM) |
---|---|
6b | 0.447 ± 0.031 |
6d | 0.567 ± 0.021 |
6f | 0.605 ± 0.023 |
6g | 0.485 ± 0.033 |
6e | 0.407 ± 0.021 |
7a | 6.410 ± 0.377 |
7b | 0.810 ± 0.026 |
7c | 8.203 ± 0.486 |
Roscovitine | 0.259 ± 0.014 |
The table above shows the inhibitory activities of various thiouracil derivatives against CDK2 protein kinase, with compound 6e demonstrating the most potent activity (IC₅₀ = 0.407 μM) among the tested derivatives . These findings highlight the potential of thiouracil-based compounds, potentially including dithiouracil, as anticancer agents through inhibition of cell cycle regulatory kinases.
Applications in Research and Medicine
Thiouracil derivatives, including dithiouracil, have diverse applications in research and medicine. The unique properties of these compounds make them valuable in various fields, from pharmaceutical synthesis to materials science.
In pharmaceutical synthesis, 2-thiouracil serves as a building block for developing antithyroid agents and other therapeutic compounds . Its structural similarity to uracil, combined with the altered electronic properties due to sulfur substitution, makes it valuable in medicinal chemistry.
4-Thiouracil has garnered significant research interest due to its function as a site-specific photoprobe for detecting RNA structures and nucleic acid–nucleic acid contacts . This application exploits the photoreactive properties of the compound, allowing for targeted interactions with specific biological structures.
The photochemical properties of thiouracil derivatives make them promising candidates for photodynamic therapy applications. The ability of 4-thiouracil to generate singlet oxygen upon UVA irradiation suggests potential applications in targeted cancer treatment . By extension, dithiouracil, with its dual sulfur substitution, might offer enhanced photosensitizing properties.
In biochemical research, thiouracil compounds act as sulfur donors and aid in studying biological processes . They also find applications in materials science as ligands, forming complexes with transition metal ions for advanced materials development .
Hazard Type | Classification |
---|---|
Acute oral toxicity | Category 4 |
Acute dermal toxicity | Category 4 |
Acute Inhalation Toxicity - Dusts and Mists | Category 4 |
Signal Word | Warning |
Given these considerations, dithiouracil would likely require similar safety precautions, including appropriate personal protective equipment, proper ventilation, and adherence to disposal regulations. The potential carcinogenicity of thiouracil compounds necessitates particular caution in laboratory and industrial settings .
Current Research and Future Perspectives
Current research on thiouracil derivatives, including dithiouracil, focuses on several promising areas. Quantum chemistry studies are expanding our understanding of the photophysics of these compounds, improving the agreement between theoretical predictions and experimental observations, and assessing their potential as photosensitizers for photodynamic therapy .
The development of novel uracil and thiouracil derivatives as HDAC inhibitors represents an important direction in cancer treatment research . The promising cytotoxic activities observed in several thiouracil derivatives suggest potential applications in targeted cancer therapy .
The relatively higher yields of intersystem crossing, extended triplet lifetimes, and enhanced singlet oxygen production that might be expected in dithiouracil due to its dual sulfur substitution suggest potential applications in photodynamic therapy and other photoactivated processes . These properties could be harnessed for developing new therapeutic approaches for various diseases, particularly cancer.
Future research directions might include:
-
Development of efficient and scalable synthesis methods for dithiouracil
-
Comprehensive characterization of its photophysical and photochemical properties
-
Investigation of its biological activities against various disease targets
-
Exploration of its potential as a photosensitizer in photodynamic therapy
-
Development of dithiouracil-based drug conjugates for targeted delivery
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume